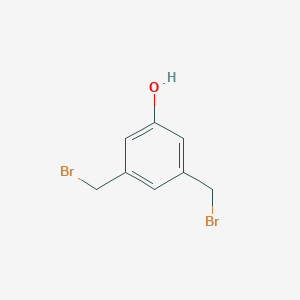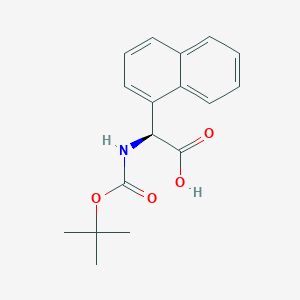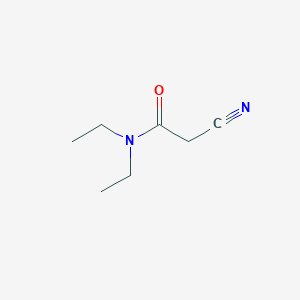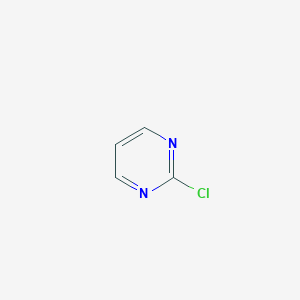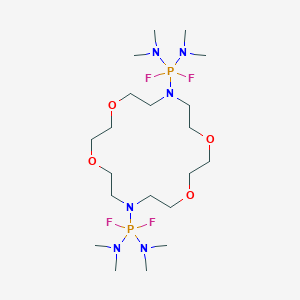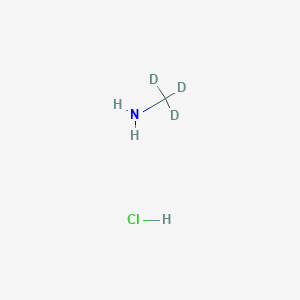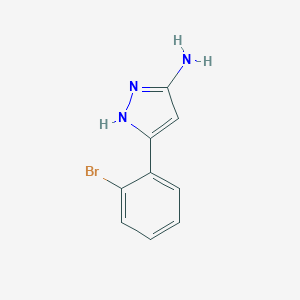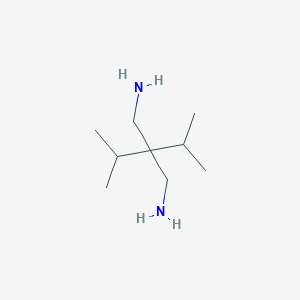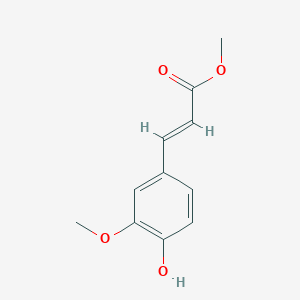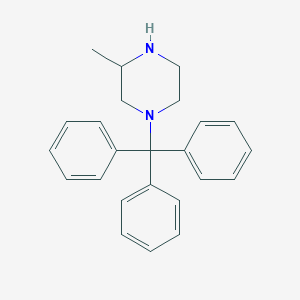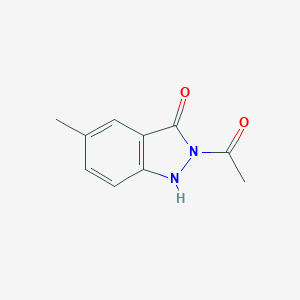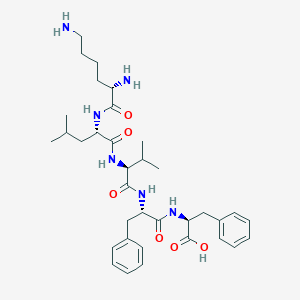
h-Lys-Leu-Val-Phe-Phe-OH
Übersicht
Beschreibung
The peptide sequence h-Lys-Leu-Val-Phe-Phe-OH, also known as KLVFF, is a fragment of the Aβ40 polypeptide and is a well-studied model for amyloid protein formation . It is also known as β-Amyloid (16-20) and has been used in the formation of supramolecular hydrogel biomaterials .
Synthesis Analysis
The synthesis of peptides like KLVFF can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The exact synthesis process for KLVFF is not specified in the retrieved papers.Molecular Structure Analysis
The structure of KLVFF and similar peptides is determined by the self-assembly of the peptide sequences. For example, the uncapped tripeptide D Phe-Phe-Leu acts as a self-assembly template to yield supramolecular hydrogel biomaterials . The exact molecular structure of KLVFF is not specified in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving KLVFF are primarily related to its ability to self-assemble into various structures. For instance, the uncapped tripeptide D Phe-Phe-Leu can self-assemble to yield supramolecular hydrogel biomaterials . The exact chemical reactions involving KLVFF are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Hemmung des Tumorwachstums
Diese Peptidsequenz wird in einer In-situ-Selbstassemblierungsstrategie verwendet, die den direkten Kontakt zwischen Tumorzellen und dem Mikromilieu des Tumors (TME) begrenzt. Die Strategie beinhaltet die gezielte Behandlung von Tumoren mit Lipidvesikeln, die mit Hyaluronsäure (HA) funktionalisiert sind und die Peptidsequenz tragen, die sich dann zu Nanofasern selbst zusammensetzt und so eine netzartige Struktur um den Tumor bildet .
Biokompatible Hydrogele
Das binäre System, das dieses Peptid enthält, weist in verdünnten Bedingungen eine gute Biokompatibilität auf, was auf ein Potenzial für biologische Anwendungen wie Arzneimittel-Abgabesysteme und Biomaterialien hindeutet .
Nanomedizin
Peptide, die auf dem Phe-Phe-Motiv basieren, zu dem auch diese Sequenz gehört, haben eine Reihe von Anwendungen in der Nanomedizin. Sie werden für die Arzneimittel-Abgabe verwendet, um Biomaterialien zu schaffen und neue therapeutische Paradigmen durch ihre selbstassemblierten Nanostrukturen zu etablieren .
Hydrogelbildung
Das selbstassemblierende Verhalten von Peptiden, einschließlich dieser Sequenz, kann zur Bildung von Hydrogelen führen. Diese Hydrogele haben potenzielle Anwendungen in biomedizinischen Bereichen, wie z. B. Tissue Engineering und regenerative Medizin .
Supramolekulare Helix-Assemblierung
Kleine Peptide, einschließlich dieser Sequenz, können sich zu verschiedenen Mikro- und Nanostrukturen selbst zusammensetzen, die Anwendungen in der Nanobiotechnologie haben. Dies beinhaltet die Bildung von β-Faltblatt-basierten Peptiden, die in der Natur reichlich vorhanden sind und für ihre vielversprechenden Anwendungen untersucht wurden .
Stereoselektive Selbstassemblierung
Die verschiedenen Stereoisomere von Peptiden, die diese Sequenz enthalten, können sich zu Strukturen selbst zusammensetzen, die auf ihr Potenzial untersucht werden, selektive Hydrogele mit spezifischen Eigenschaften zu erzeugen, die für verschiedene biomedizinische Anwendungen geeignet sind .
Wirkmechanismus
Target of Action
The primary target of the h-Lys-Leu-Val-Phe-Phe-OH peptide, often referred to as KLVFF, is the tumor microenvironment (TME) . The peptide motifs are targeted to the tumor by hyaluronic acid (HA) functionalized liposomes .
Mode of Action
The KLVFF peptide motifs interact with their targets by spontaneously undergoing self-assembly to form nanofibers . These nanofibers create a net-like structure that wraps around tumor cells . This self-assembly behavior has been investigated in phosphate buffered saline (PBS) to form hydrogels .
Biochemical Pathways
The KLVFF peptide motifs affect the interactions between tumor cells and the surrounding microenvironment, contributing to tumor metastasis . The fibrous nanostructures bury the membrane protrusions and thus hinder the migration and invasion of tumor cells, especially the transmigration through the fenestrated endothelium .
Pharmacokinetics
The pharmacokinetics of the KLVFF peptide motifs are influenced by their self-assembly into nanofibers . The nano-nets stably retain in the primary tumor site for over 72 hours . .
Result of Action
The nanofibril coatings on tumor cells significantly block tumor cells induced platelet aggregation in vitro and prevent the adhesion of platelet around circulating tumor cells (CTCs) in vivo . This limits the pro-metastasis effect of platelets and prevents early metastasis . Furthermore, the nano-nets effectively prevent the activation of intratumoral platelet, which suppresses tumor progression and the spontaneous lung metastasis in 4T1 breast cancer mice model .
Action Environment
The action of the KLVFF peptide motifs is influenced by the tumor microenvironment . The presence of hyaluronic acid (HA) functionalized liposomes aids in targeting the peptide motifs to the tumor . The environmental factors within the tumor microenvironment can influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
The future directions for research on KLVFF and similar peptides are likely to involve further exploration of their self-assembly properties and potential applications in nanomedicine. For instance, molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICITCLFXRGKJW-IIZANFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




